4-({2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}METHYL)-N-[(FURAN-2-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE
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Overview
Description
4-({2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}METHYL)-N-[(FURAN-2-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyrimidines.
Preparation Methods
The synthesis of 4-({2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}METHYL)-N-[(FURAN-2-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE involves several steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in solvents like xylene or toluene, often in the presence of desiccants like calcium chloride . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan and cyclohexane moieties, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like ethanol or ethylene glycol, and catalysts such as potassium carbonate . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-({2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}METHYL)-N-[(FURAN-2-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex thienopyrimidine derivatives.
Biology: The compound exhibits various biological activities, making it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar compounds include other thienopyrimidine derivatives, such as:
- 4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid
- 4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoate
Compared to these compounds, 4-({2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}METHYL)-N-[(FURAN-2-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE exhibits unique properties due to the presence of the furan and cyclohexane moieties, which can enhance its biological activity and specificity .
Properties
IUPAC Name |
4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c23-17(20-10-14-2-1-8-26-14)13-5-3-12(4-6-13)11-22-18(24)16-15(7-9-27-16)21-19(22)25/h1-2,7-9,12-13H,3-6,10-11H2,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNDMVZYUHFJTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=C(C=CS3)NC2=O)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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